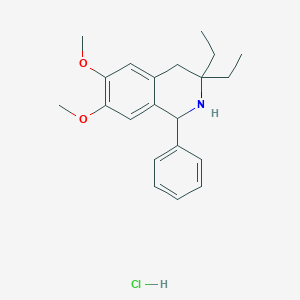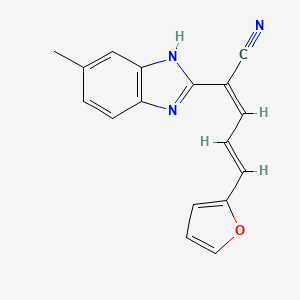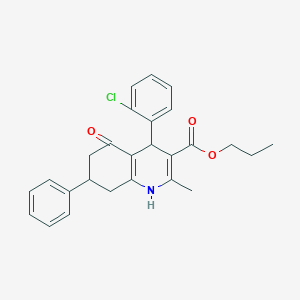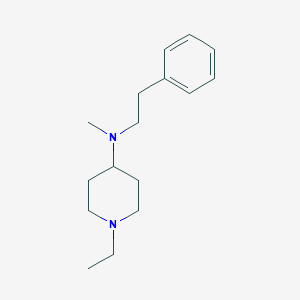
3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride is a synthetic organic compound belonging to the isoquinoline class. Isoquinolines are a group of heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications.
准备方法
The synthesis of 3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the isoquinoline core . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反应分析
3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide (NaN3) or alkyl halides to introduce different functional groups
科学研究应用
3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in inflammation, cell proliferation, and apoptosis . Detailed studies on its binding affinity and molecular interactions are essential to understand its therapeutic potential.
相似化合物的比较
3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride can be compared with other isoquinoline derivatives such as:
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its broad-spectrum biological activity and use in medicinal chemistry.
6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its potential in treating Parkinson’s disease.
1-phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: Used in the synthesis of complex heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
属性
IUPAC Name |
3,3-diethyl-6,7-dimethoxy-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-5-21(6-2)14-16-12-18(23-3)19(24-4)13-17(16)20(22-21)15-10-8-7-9-11-15;/h7-13,20,22H,5-6,14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXBJOCWAKSVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OC)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,5-Dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5027178.png)
![2-[(3-bromophenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B5027181.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE](/img/structure/B5027184.png)

![2-[{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5027196.png)

![2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE](/img/structure/B5027208.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide](/img/structure/B5027209.png)
![(1S*,4R*)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5027212.png)
![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5027220.png)
![Ethyl 1-[(4-methoxy-3-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B5027228.png)
![N-(4-bromophenyl)-2-[[2-(2-phenylethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5027240.png)
![2-[(4-Bromo-benzyl)-methyl-amino]-1-phenyl-ethanol](/img/structure/B5027257.png)
